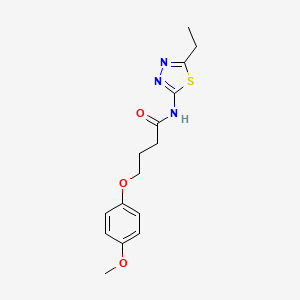

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, an ethyl group, a methoxyphenoxy group, and a butanamide moiety

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamid beinhaltet typischerweise die folgenden Schritte:

Bildung des Thiadiazolrings: Der Thiadiazolring kann durch Cyclisierung geeigneter Vorläufer wie Thiosemicarbazide mit Carbonsäuren oder deren Derivaten unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Ethylgruppe: Die Ethylgruppe kann durch Alkylierungsreaktionen unter Verwendung von Ethylhalogeniden in Gegenwart einer Base eingeführt werden.

Anlagerung der Methoxyphenoxygruppe: Die Methoxyphenoxygruppe kann durch nucleophile Substitutionsreaktionen unter Verwendung von Methoxyphenolen und geeigneten Abgangsgruppen angelagert werden.

Bildung der Butanamid-Einheit: Die Butanamid-Einheit kann durch Umsetzung der Zwischenprodukte mit Butanoylchlorid oder Butansäurederivaten unter geeigneten Bedingungen gebildet werden.

Industrielle Produktionsverfahren: Die industrielle Produktion von N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamid kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen, effizienten Katalysatoren und kontinuierlichen Fließprozessen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Thiadiazolring oder an der Ethylgruppe, eingehen, die zur Bildung von Sulfoxiden oder Sulfonen führen.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in der Butanamid-Einheit angreifen, was möglicherweise zu einer Umwandlung in ein Amin führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können unter basischen Bedingungen verwendet werden.

Wichtige gebildete Produkte:

Oxidation: Sulfoxide, Sulfone oder hydroxylierte Derivate.

Reduktion: Amine oder Alkohole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie.

Biologie: Untersucht hinsichtlich seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, antimykotischer und Antikrebsaktivität.

Medizin: Untersucht hinsichtlich seiner potenziellen therapeutischen Wirkungen und als Leitstruktur für die Medikamentenentwicklung.

Industrie: Einsatz bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Agrochemikalien und Pharmazeutika.

5. Wirkmechanismus

Der Wirkmechanismus von N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, was zu einer Modulation ihrer Aktivität führt.

Beteiligte Signalwege: Sie kann verschiedene biochemische Signalwege beeinflussen, einschließlich solcher, die mit der Zellsignalisierung, dem Stoffwechsel und der Genexpression zusammenhängen.

Wirkmechanismus

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

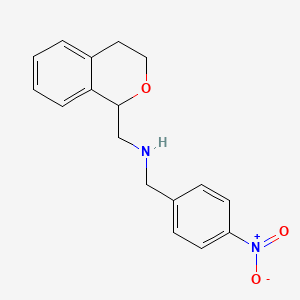

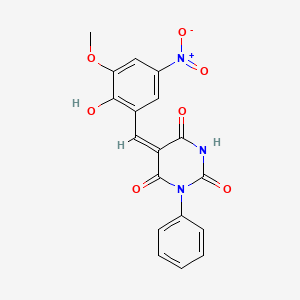

Vergleich Mit ähnlichen Verbindungen

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamid kann mit anderen Thiadiazolderivaten und verwandten Verbindungen verglichen werden:

Ähnliche Verbindungen: Beispiele hierfür sind N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamid und N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxyphenoxy)butanamid.

Eigenschaften

Molekularformel |

C15H19N3O3S |

|---|---|

Molekulargewicht |

321.4 g/mol |

IUPAC-Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-methoxyphenoxy)butanamide |

InChI |

InChI=1S/C15H19N3O3S/c1-3-14-17-18-15(22-14)16-13(19)5-4-10-21-12-8-6-11(20-2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,16,18,19) |

InChI-Schlüssel |

UWMBSZPCDVWCBI-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NN=C(S1)NC(=O)CCCOC2=CC=C(C=C2)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-butan-2-yl-6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621262.png)

![(3Z)-5-bromo-3-[(4-hydroxyquinazolin-2-yl)methylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11621270.png)

![5-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11621282.png)

![N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]-2-phenylacetamide](/img/structure/B11621289.png)

![4-ethoxy-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11621293.png)

![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621312.png)

![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621318.png)

![7-(3-ethoxypropyl)-N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621328.png)

![Ethyl 4-{[4-(diethylamino)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11621340.png)

![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621344.png)

![N-cyclohexyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621346.png)

![6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11621351.png)